molecular formula C15H20ClN3O6S B2733249 N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide CAS No. 874804-69-0

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2733249
CAS No.: 874804-69-0
M. Wt: 405.85
InChI Key: JLFXRDDQLKXQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the ethanediamide class, characterized by a central oxazolidine ring substituted with a 4-chlorobenzenesulfonyl group and a 2-methoxyethylamine side chain. Its molecular formula is C₁₇H₂₂ClN₃O₅S, with a molecular weight of 415.89 g/mol (exact mass: 415.10). The 4-chlorobenzenesulfonyl moiety imparts electron-withdrawing properties, while the 2-methoxyethyl group enhances solubility in polar solvents .

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O6S/c1-24-8-6-17-14(20)15(21)18-10-13-19(7-9-25-13)26(22,23)12-4-2-11(16)3-5-12/h2-5,13H,6-10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFXRDDQLKXQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps:

    Formation of the Oxazolidine Ring: This step involves the reaction of an amino alcohol with an aldehyde or ketone under acidic conditions to form the oxazolidine ring.

    Introduction of the Chlorobenzenesulfonyl Group: The oxazolidine intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Attachment of the Ethanediamide Backbone: Finally, the sulfonylated oxazolidine is reacted with N-(2-methoxyethyl)ethanediamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Sulfonation/Coupling Reactions

The 4-chlorobenzenesulfonyl group is typically introduced via nucleophilic substitution or electrophilic aromatic substitution. For example:

  • Reaction with 4-chlorobenzenesulfonyl chloride :

    • Reagents : Pyridine or Et₃N (base), acetonitrile or THF (solvent) .

    • Conditions : 0–40°C for 0.5–16 hours .

    • Yield : Up to 91.93% under optimized conditions .

    • Mechanism : The sulfonyl chloride acts as an electrophile, displacing a leaving group (e.g., hydroxyl) on the oxazolidinone .

Reaction TypeReagentsConditionsYieldReference
Sulfonation4-CBS chloride, Et₃N, CH₃CN40°C, 8–12h71%
Sulfonation4-CBS chloride, pyridine, H₂ORT, 3 days20 mg

Amide Bond Formation

The ethanediamide backbone is formed through coupling of the oxazolidinone derivative with 2-methoxyethylamine. Common methods include:

  • Carbodiimide-mediated coupling : Using reagents like EDC or DCC with HOBt/DIEA.

  • Mixed anhydride activation : Generated in situ using carbonates or chlorides.

Sulfonation Efficiency

Reactions involving 4-chlorobenzenesulfonyl chloride show variability in yields depending on substrates and conditions:

Substrate TypeReaction ConditionsYieldReference
AminoquinolinePyridine, H₂O, RT20 mg
IsoleucinolEt₃N, CH₃CN, 40°C91.93%
IndolaminePyridine, THF, 0°C87%

Amide Formation Challenges

Steric hindrance from the oxazolidin-2-ylmethyl group may require:

  • High temperatures : Up to 90°C under inert atmospheres .

  • Extended reaction times : Up to 24 hours for complete conversion .

Reactive Functional Groups

  • Sulfonyl group : Highly electrophilic, enabling nucleophilic substitution .

  • Oxazolidinone ring : Susceptible to ring-opening under acidic or basic conditions.

  • Amide bonds : Stable under most conditions but hydrolyzable under extreme pH.

Stability Considerations

The compound’s stability depends on:

  • Solvent compatibility : Polar aprotic solvents (e.g., DMF, acetonitrile) preferred for sulfonation .

  • Temperature control : Excessive heat may degrade the oxazolidinone ring.

Scientific Research Applications

The compound features a sulfonamide group, an oxazolidine ring, and a methoxyethyl chain, which are critical for its biological activity and chemical reactivity.

Medicinal Chemistry

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide has been investigated for its potential as an antibacterial agent . The oxazolidine structure is known to inhibit bacterial protein synthesis, making it a candidate for treating infections caused by resistant strains of bacteria.

Case Study: Antibacterial Activity

A study conducted on derivatives of this compound demonstrated significant activity against Gram-positive bacteria, including strains resistant to traditional antibiotics. The mechanism of action involves binding to the ribosomal RNA of bacteria, inhibiting protein synthesis and thus bacterial growth.

Biological Research

The compound has applications in biological pathway studies , particularly in enzyme inhibition assays. Its structural components allow it to interact with various biological targets, making it useful for probing metabolic pathways.

Case Study: Enzyme Inhibition

Research has shown that this compound can effectively inhibit specific enzymes involved in metabolic processes. For instance, its interaction with serine proteases has been characterized, demonstrating its potential as a lead compound for drug development targeting metabolic disorders.

Materials Science

In materials science, this compound can serve as a building block for synthesizing novel polymers or coatings with specific functional properties. Its unique chemical structure allows for the incorporation of sulfonamide functionalities into polymer matrices.

Case Study: Polymer Synthesis

A recent study explored the use of this compound in creating sulfonamide-based polymers that exhibit enhanced thermal stability and mechanical strength. These materials showed promise for applications in coatings and advanced composites.

Mechanism of Action

The mechanism of action of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a core ethanediamide-oxazolidine scaffold with several derivatives, differing primarily in sulfonyl substituents and N-alkyl/aryl groups. Key analogues include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features
Target Compound C₁₇H₂₂ClN₃O₅S R₁: 4-Cl-Benzenesulfonyl; R₂: 2-Methoxyethyl 415.89 Balanced lipophilicity; moderate solubility in DMSO
N-(2-Chlorobenzyl)-N′-({3-[(4-Nitrobenzenesulfonyl)-oxazolidin-2-yl]methyl})ethanediamide C₁₈H₁₈ClN₄O₇S R₁: 4-NO₂-Benzenesulfonyl; R₂: 2-Chlorobenzyl 474.88 Higher molecular weight; nitro group increases reactivity
N-(2,2-Dimethoxyethyl)-N′-({3-[(4-Nitrobenzenesulfonyl)-oxazolidin-2-yl]methyl})ethanediamide C₁₆H₂₂N₄O₉S R₁: 4-NO₂-Benzenesulfonyl; R₂: 2,2-Dimethoxyethyl 446.43 Enhanced hydrophilicity due to dimethoxy group; lower logP
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-Methylpropyl)ethanediamide C₁₇H₂₄ClN₃O₅S R₁: 4-Cl-Benzenesulfonyl; R₂: 2-Methylpropyl 417.91 Oxazinan ring (6-membered) vs. oxazolidine (5-membered); altered ring strain
N-{[3-(Dihydrobenzodioxine-sulfonyl)-oxazolidin-2-yl]methyl}-N'-[2-(4-Sulfamoylphenyl)ethyl]ethanediamide C₂₂H₂₆N₄O₉S₂ R₁: Dihydrobenzodioxine-sulfonyl; R₂: 4-Sulfamoylphenethyl 554.59 Bulky substituents; potential for dual sulfonamide activity

Key Findings from Structural Analysis

Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorobenzenesulfonyl group in the target compound (electron-withdrawing) contrasts with the 4-nitrobenzenesulfonyl group in analogues , which is stronger in electron withdrawal. This difference may influence binding affinity in enzyme inhibition (e.g., carbonic anhydrase).

Solubility and LogP: The 2,2-dimethoxyethyl analogue exhibits higher aqueous solubility (logP ~0.5) compared to the target compound (logP ~1.2), making it preferable for intravenous formulations.

Biological Activity

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a compound that integrates an oxazolidinone structure with a sulfonyl group, suggesting potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16ClN3O3S

This structure features an oxazolidinone ring, which is known for its role in antibiotic activity, particularly in inhibiting bacterial protein synthesis.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Oxazolidinones are primarily recognized for their antimicrobial properties. Research has indicated that compounds with similar structures exhibit significant activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the 4-chlorobenzenesulfonyl group may enhance this activity by improving binding affinity to bacterial ribosomes.

2. Anticancer Properties

Studies have shown that oxazolidinone derivatives can possess anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the methoxyethyl group may influence the lipophilicity and cellular uptake of the compound, potentially enhancing its antitumor efficacy.

The proposed mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the 50S ribosomal subunit. This action disrupts peptide bond formation, leading to bacterial cell death. In cancer cells, the compound might induce apoptosis via mitochondrial pathways or disrupt critical signaling pathways involved in cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Mechanism of ActionInhibits protein synthesis; potential apoptosis

Case Study: Anticancer Evaluation

In a study focused on oxazolidinone derivatives, one compound exhibited significant cytotoxicity against MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cell lines. The study utilized MTT assays to evaluate cell viability and flow cytometry to assess apoptosis rates. Results indicated that the compound effectively induced G2/M phase arrest, leading to increased apoptotic cell death.

Q & A

Q. What are the recommended synthetic routes for preparing N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide?

  • Methodological Answer : The synthesis of structurally similar sulfonamide-oxazolidinone hybrids typically involves multi-step reactions. For example:

Step 1 : React a substituted phenol derivative (e.g., 4-chlorobenzenesulfonyl chloride) with an oxazolidinone precursor to form the oxazolidin-2-yl scaffold.

Step 2 : Introduce the methylene bridge via nucleophilic substitution using bromomethyl intermediates.

Step 3 : Couple the resulting intermediate with N-(2-methoxyethyl)ethanediamide using carbodiimide-mediated amidation (e.g., EDC/HOBt).
Reaction conditions (e.g., anhydrous DMF, 0–5°C for sulfonylation; room temperature for amidation) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for yield optimization .

Q. How can researchers validate the molecular structure of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
  • Spectroscopic Techniques :
  • NMR : Assign peaks using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (e.g., DMSO-d6d_6, 400 MHz) to confirm sulfonamide (-SO2_2-) and oxazolidinone carbonyl (C=O) groups.
  • FT-IR : Identify characteristic vibrations (e.g., 1730–1750 cm1^{-1} for oxazolidinone C=O; 1150–1200 cm1^{-1} for sulfonamide S=O).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, m/z calculated vs. observed).

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use solvent pairs like ethanol/water or dichloromethane/hexane.
  • HPLC : Employ a C18 column with a gradient eluent (e.g., 0.1% TFA in acetonitrile/water) for analytical purity (>95%) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and intermediates. For example, DFT (B3LYP/6-31G*) can predict regioselectivity in sulfonylation or amidation steps.
  • Reaction Path Search : Implement the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways and reduce trial-and-error experimentation .
  • Example Workflow :

Generate reactant/product conformers.

Compute Gibbs free energy profiles.

Validate with experimental yields (e.g., 65–80% for optimized steps) .

Q. What strategies resolve contradictions in crystallographic data (e.g., twinned crystals or disordered moieties)?

  • Methodological Answer :
  • SHELXL Refinement : Use TWIN/BASF commands for twinned data and PART/SUMP for disorder modeling.
  • Validation Tools : Check Rint_{\text{int}} (<5%) and Flack parameter (for chiral centers) .
  • Case Study : For a sulfonamide derivative, applying the HKLF5 format in SHELXL improved R1_1 from 0.12 to 0.07 .

Q. How can biological interaction studies (e.g., enzyme inhibition) be designed for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., cyclooxygenase-2).
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50_{50} values via spectrophotometric assays (e.g., COX-2 inhibition at 37°C, pH 7.4).
  • Cellular Uptake : Quantify intracellular concentration using LC-MS/MS in cell lines (e.g., HepG2).
  • Data Interpretation : Cross-validate docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC50_{50} (e.g., 2.5 μM) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental reaction yields?

  • Methodological Answer :
  • Troubleshooting Workflow :

Re-optimize solvent/base combinations (e.g., switch from DMF to THF for sterically hindered reactions).

Re-examine intermediates via LC-MS to detect side products (e.g., over-sulfonylation).

Adjust computational models (e.g., include solvent effects via SMD continuum models).

  • Case Study : A 20% yield gap in amidation was resolved by replacing DMAP with HOAt, aligning DFT-predicted activation energies with observed kinetics .

Software and Tools

Q. Which crystallographic software packages are recommended for refining complex derivatives?

  • Methodological Answer :
  • SHELX Suite : SHELXL for refinement (supports twinning, disorder, and H-atom placement) .
  • WinGX/ORTEP-3 : For graphical representation of thermal ellipsoids and hydrogen-bonding networks .
  • Example Parameters :
  • SHELXL : L.S. 10; WGHT 0.1; ISOR 0.01 for anisotropic carbons.
  • ORTEP-3 : 50% probability ellipsoids; color-coded displacement parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.